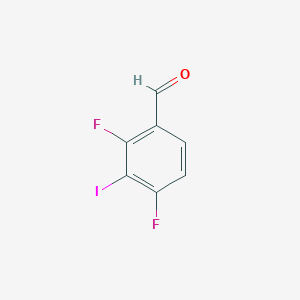

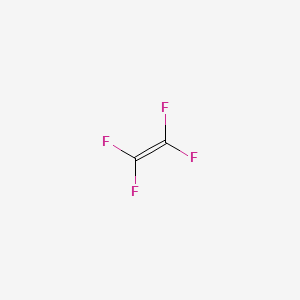

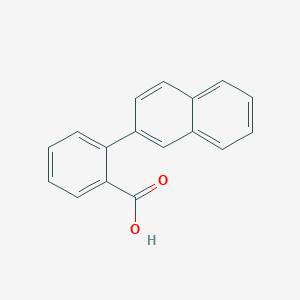

![molecular formula C11H13N3O2 B6358218 Ethyl 3-(1H-benzo[d][1,2,3]triazol-1-yl)propanoate CAS No. 69218-47-9](/img/structure/B6358218.png)

Ethyl 3-(1H-benzo[d][1,2,3]triazol-1-yl)propanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

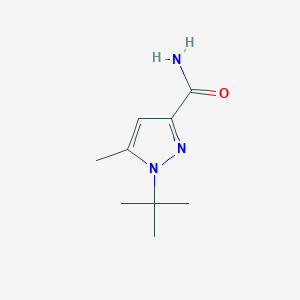

Ethyl 3-(1H-benzo[d][1,2,3]triazol-1-yl)propanoate is a chemical compound that belongs to the class of organic compounds known as triazoles . Triazoles are compounds containing a five-membered aromatic ring made up of two carbon atoms and three nitrogen atoms . This compound has been synthesized and characterized in various studies, and it exhibits a myriad of biological activities, including antibacterial, antimalarial, and antiviral activities .

Synthesis Analysis

The synthesis of Ethyl 3-(1H-benzo[d][1,2,3]triazol-1-yl)propanoate involves a copper-catalyzed click reaction of azides with alkynes . This reaction is widely used due to its efficiency and versatility . The synthesized compound is then characterized using various techniques such as IR, 1H, 13C NMR, and mass spectral data .Molecular Structure Analysis

The molecular structure of Ethyl 3-(1H-benzo[d][1,2,3]triazol-1-yl)propanoate is characterized by the presence of a triazole ring, which is a five-membered aromatic ring made up of two carbon atoms and three nitrogen atoms . The structure of the compound is confirmed by single-crystal X-ray diffraction .Chemical Reactions Analysis

The chemical reactions involving Ethyl 3-(1H-benzo[d][1,2,3]triazol-1-yl)propanoate are primarily centered around its triazole ring. The triazole ring can be easily obtained by the copper-catalyzed click reaction of azides with alkynes . This reaction is widely used due to its efficiency and versatility .科学的研究の応用

Peptide Synthesis

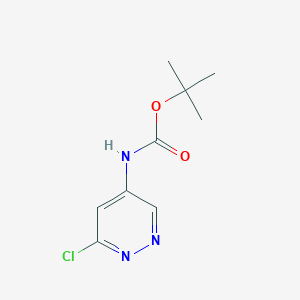

Compounds with a benzotriazole moiety, such as “O-(1H-Benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate”, are used as coupling reagents for solid-phase peptide synthesis . They have been shown to effectively suppress racemization .

Substitute for BOP Reagent

“1H-Benzotriazol-1-yloxytri(1-pyrrolidinyl)phosphonium hexafluorophosphate” is used as a substitute for the (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) reagent . This suggests that “Ethyl 3-(1H-1,2,3-benzotriazol-1-yl)propanoate” could potentially serve a similar function.

In Situ Activation in Peptide Synthesis

Compounds like TBTU and HBTU, which contain a benzotriazole moiety, are popular in situ activation reagents used in solid phase and solution phase peptide synthesis . These reagents offer reactivity similar to symmetrical anhydrides and BOP .

将来の方向性

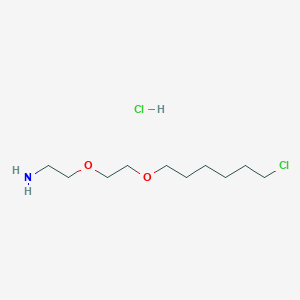

The future directions for the research on Ethyl 3-(1H-benzo[d][1,2,3]triazol-1-yl)propanoate could involve further exploration of its biological activities and potential therapeutic applications. Given its versatile biological activities, this compound could be employed to construct drug conjugates for selective therapy . Moreover, further studies could also focus on optimizing its synthesis process and investigating its interaction with various biological targets.

作用機序

Target of Action

Benzotriazole derivatives have been reported to interact with various biological targets, such as acetylcholinesterase (ache) and copper ions . These interactions suggest that Ethyl 3-(1H-1,2,3-benzotriazol-1-yl)propanoate may have similar targets.

Mode of Action

Benzotriazole derivatives have been shown to inhibit ache by interacting with tryptophan residues located near the peripheral site and the catalytic cleft . They also stabilize copper ions, enhancing their catalytic effect in certain reactions .

特性

IUPAC Name |

ethyl 3-(benzotriazol-1-yl)propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2/c1-2-16-11(15)7-8-14-10-6-4-3-5-9(10)12-13-14/h3-6H,2,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWANEVFCDQCURJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCN1C2=CC=CC=C2N=N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30876396 |

Source

|

| Record name | 1H-BENZOTRIAZOLE-1-PROPANOIC ACID, ETHYL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30876396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-(1H-1,2,3-benzotriazol-1-yl)propanoate | |

CAS RN |

69218-47-9 |

Source

|

| Record name | 1H-BENZOTRIAZOLE-1-PROPANOIC ACID, ETHYL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30876396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(3-Fluorophenyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6358173.png)

![5-Fluoro-3-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B6358206.png)